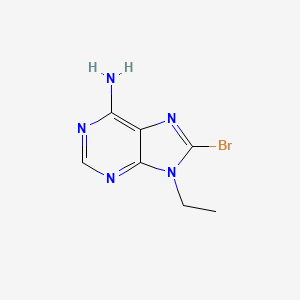
Decussatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decussatin is a member of the class of xanthones that is xanthone substituted by a hydroxy group at position 1 and methoxy groups at positions 1, 2 and 6. It has been isolated from Centaurium erythraea and Gentiana verna. It has a role as a plant metabolite. It is a member of xanthones, an aromatic ether and a member of phenols.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on Ficus congensis, a plant traditionally used for treating various diseases, revealed that a xanthone named Decussatin was isolated from its stem bark. While this compound showed no significant antimicrobial activity in the highest concentration used (8 mg/mL), the hexane extract from the same source demonstrated potent antibacterial effects against E. coli and B. subtilis, and antifungal activity against C. albicans (Alaribe et al., 2011).
Pharmacological Applications
Gentiana utriculosa, transformed using Agrobacterium rhizogenes, showed potential for xanthone production, including this compound. This compound has been identified as a prospective hepatoprotective and antiulcer compound. The transformed hairy roots and transgenic shoots of Gentiana utriculosa contained this compound, indicating its usefulness in pharmaceutical applications (Vinterhalter et al., 2019).
Antioxidative Effects
A study on the antioxidative effects of xanthones, including this compound, revealed that these compounds could inhibit the generation of MDA, hemolysis of RBC, and swelling of mitochondria. This compound, along with other xanthones, showed promising antioxidant activities (Yu De-he, 2007).
Potential P-glycoprotein Modulators
This compound derivatives were examined for their potential as P-glycoprotein inhibitors. These studies suggest that certain modifications of this compound can enhance its binding affinity, indicating potential applications in modulating P-glycoprotein activity, which is relevant in cancer treatment (Tchamo et al., 2000).
Propiedades
Número CAS |
20882-69-3 |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
8-hydroxy-1,2,6-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O6/c1-19-8-6-9(17)13-12(7-8)22-10-4-5-11(20-2)16(21-3)14(10)15(13)18/h4-7,17H,1-3H3 |
Clave InChI |
VYRIGRQQKUZPEX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)OC |
Sinónimos |
decussatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



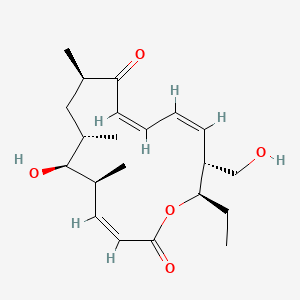

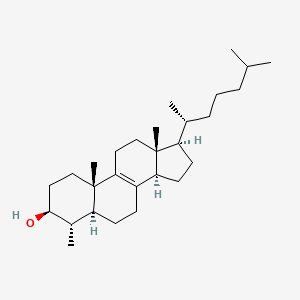
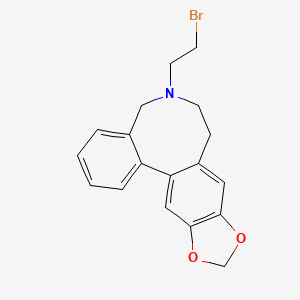
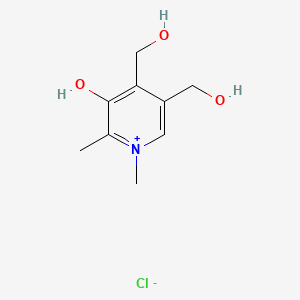


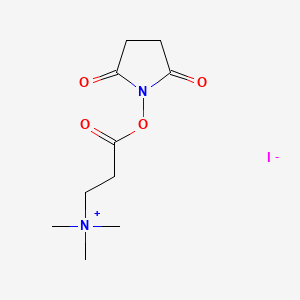
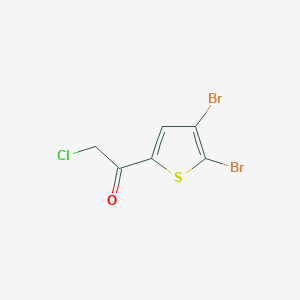
![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)

![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)
